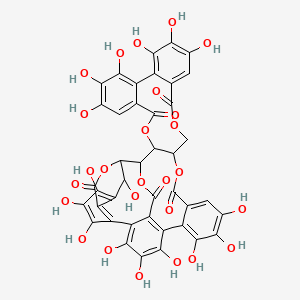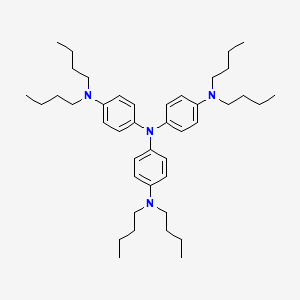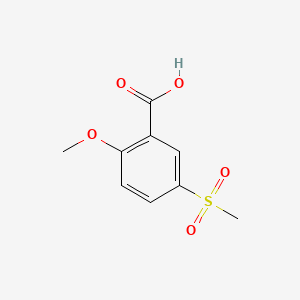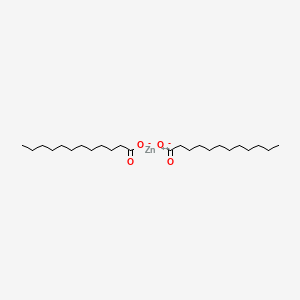
4-Phenylbenzylamin
Übersicht
Beschreibung
4-Phenylbenzylamine, also known as (4-Phenylphenyl)methanamine, is an organic compound with the molecular formula C13H13N. It is a derivative of benzylamine, where the benzyl group is substituted with a phenyl group at the para position. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .
Wissenschaftliche Forschungsanwendungen
4-Phenylbenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: It is involved in the development of drugs for various therapeutic areas, including oncology and neurology.
Industry: It is used in the production of fine chemicals, dyes, and polymers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Phenylbenzylamine can be synthesized through several methods. One common approach involves the reduction of 4-phenylbenzyl cyanide using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the cyanide group being reduced to an amine group.
Industrial Production Methods: In industrial settings, 4-Phenylbenzylamine is often produced via reductive amination of 4-phenylbenzaldehyde. This process involves the reaction of 4-phenylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas. The reaction is usually conducted under controlled temperature and pressure to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenylbenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon or sodium borohydride are employed.
Substitution: Halogenating agents or alkylating agents are used under appropriate conditions.
Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives .
Wirkmechanismus
The mechanism of action of 4-Phenylbenzylamine depends on its specific application. In general, it acts by interacting with molecular targets such as enzymes or receptors. For example, in medicinal chemistry, it may bind to enzyme active sites or receptor binding sites, modulating their activity and leading to therapeutic effects. The exact pathways involved vary depending on the specific target and application .
Vergleich Mit ähnlichen Verbindungen
4-Phenylbenzylamine can be compared with other similar compounds such as:
Phenethylamine: A simpler structure with a phenyl group attached to an ethylamine chain.
Benzylamine: Lacks the additional phenyl group present in 4-Phenylbenzylamine.
4-Methoxybenzylamine: Contains a methoxy group instead of a phenyl group at the para position.
Uniqueness: 4-Phenylbenzylamine is unique due to its additional phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules .
Eigenschaften
IUPAC Name |
(4-phenylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSPOVPGDBDYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60322856 | |
| Record name | 4-Phenylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712-76-5 | |
| Record name | 712-76-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Phenylbenzylamine interesting for imaging acidic tumor microenvironments?
A1: 4-Phenylbenzylamine is being investigated as a component of a new class of positron emission tomography (PET) imaging tracers called [(18)F]FDG amines [, ]. These tracers exploit the acidic microenvironment often found in solid tumors.
Q2: How do these [(18)F]FDG amines work?
A2: [(18)F]FDG amines are designed as acid-labile prodrugs. In the acidic tumor microenvironment, they decompose into 2-deoxy-2-[(18)F]fluoro-D-glucose ([(18)F]FDG), a common radiotracer readily taken up by glucose-hungry tumor cells [, ]. This two-step mechanism allows for potentially enhanced tumor-specific imaging.
Q3: Has the effectiveness of this approach been demonstrated?
A3: Preliminary research shows promise. In vivo studies using a 4-Phenylbenzylamine-based [(18)F]FDG amine showed increased accumulation in tumors compared to benign tissue. Importantly, this tumor accumulation decreased when the tumor environment was made less acidic, supporting the mechanism of action [, ].
Q4: Beyond imaging, are there other potential applications for 4-Phenylbenzylamine?
A4: Yes, 4-Phenylbenzylamine is also being explored in the development of new long persistent luminescence (LPL) materials []. When incorporated into a two-dimensional organic-inorganic metal halide framework (PBA2[ZnX4], where X = Br or Cl and PBA = 4-Phenylbenzylamine), these materials exhibit stable LPL emission at room temperature for minutes, significantly longer than previously reported similar materials [].
Q5: What causes this long persistent luminescence?
A5: Studies suggest that the LPL arises from a thermally activated charge separation state within the material, rather than typical room-temperature phosphorescence. This mechanism, coupled with the ability to be excited by low-power sources, makes these 4-Phenylbenzylamine-containing materials promising candidates for developing cost-effective and stable LPL systems [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B1583139.png)





![Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B1583146.png)



